molecular formula C39H58O4 B3433649 beta-Sitosteryl ferulate CAS No. 4952-28-7

beta-Sitosteryl ferulate

Cat. No.: B3433649
CAS No.: 4952-28-7
M. Wt: 590.9 g/mol
InChI Key: ROUSJNZGMHNWOS-OJJOFZOASA-N
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Description

Beta-Sitosteryl ferulate: is a phytosterol ester derived from the combination of beta-sitosterol and ferulic acid. Beta-sitosterol is a plant sterol with a structure similar to cholesterol, while ferulic acid is a hydroxycinnamic acid found in plant cell walls. This compound is known for its potential health benefits, including anti-inflammatory, antioxidant, and cholesterol-lowering properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Beta-Sitosteryl ferulate can be synthesized through esterification reactions. One common method involves the reaction of beta-sitosterol with ferulic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction typically occurs under reflux conditions in an organic solvent like toluene or dichloromethane .

Industrial Production Methods: Industrial production of this compound often involves the extraction of beta-sitosterol from plant sources such as soybeans, rice bran, or corn oil. Ferulic acid can be obtained from sources like rice bran or synthesized chemically. The esterification process is then scaled up using industrial reactors, ensuring optimal reaction conditions for high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Beta-Sitosteryl ferulate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Beta-Sitosteryl ferulate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of beta-sitosteryl ferulate involves several pathways:

Comparison with Similar Compounds

Uniqueness: Beta-Sitosteryl ferulate is unique in that it combines the benefits of both beta-sitosterol and ferulic acid, providing a synergistic effect that enhances its overall health benefits. This makes it a valuable compound for various applications in medicine, nutrition, and cosmetics .

Properties

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H58O4/c1-8-28(25(2)3)12-9-26(4)32-15-16-33-31-14-13-29-24-30(19-21-38(29,5)34(31)20-22-39(32,33)6)43-37(41)18-11-27-10-17-35(40)36(23-27)42-7/h10-11,13,17-18,23,25-26,28,30-34,40H,8-9,12,14-16,19-22,24H2,1-7H3/b18-11+/t26-,28-,30+,31+,32-,33+,34+,38+,39-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROUSJNZGMHNWOS-OJJOFZOASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C=CC5=CC(=C(C=C5)O)OC)C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)/C=C/C5=CC(=C(C=C5)O)OC)C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H58O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50872335
Record name trans-Sitosteryl ferulate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50872335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

590.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Feruloyl-beta-sitosterol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041146
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

286011-30-1, 4952-28-7
Record name beta-Sitosteryl ferulate
Source ChemIDplus
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Record name trans-Sitosteryl ferulate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50872335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Stigmast-5-en-3-ol, 3-(4-hydroxy-3-methoxyphenyl)-2-propenoate, (3β)
Source European Chemicals Agency (ECHA)
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Record name .BETA.-SITOSTERYL FERULATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4OLS68TN65
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Record name Feruloyl-beta-sitosterol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041146
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

131 °C
Record name Feruloyl-beta-sitosterol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041146
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of sitosteryl ferulate?

A1: Sitosteryl ferulate has a molecular formula of C40H58O4 and a molecular weight of 602.87 g/mol. [, ]

Q2: What spectroscopic data is available for sitosteryl ferulate?

A2: Mass spectrometry has been extensively used to characterize sitosteryl ferulate. Key fragment ions are observed at m/z 396 (M-194) and m/z 194, corresponding to the loss of ferulic acid. [] NMR studies have also been conducted, particularly on the purified compound and its derivatives. [, , ] UV spectroscopy shows a characteristic absorption maximum at 327 nm. []

Q3: Does sitosteryl ferulate impact inflammatory processes?

A3: Research indicates that sitosteryl ferulate exhibits anti-inflammatory effects by inhibiting the NLRP3 inflammasome. [] This inhibition is thought to occur through the suppression of caspase-1 activity, ultimately leading to a reduction in the secretion of the pro-inflammatory cytokine IL-1β. [, ]

Q4: What is the role of sitosteryl ferulate in lipid metabolism?

A4: While specific mechanisms remain under investigation, sitosteryl ferulate, along with other components of γ-oryzanol, has been linked to beneficial effects on lipid profiles, including cholesterol-lowering properties. [, ] Further research is needed to fully understand the underlying mechanisms.

Q5: What are the primary sources of sitosteryl ferulate?

A5: Sitosteryl ferulate is primarily found in rice bran oil, where it exists as a component of γ-oryzanol. [, , , , , , , ] Other cereal grains, like rye and wheat, also contain sitosteryl ferulate, with higher concentrations found in their bran fractions. []

Q6: How is sitosteryl ferulate typically extracted and purified?

A6: Sitosteryl ferulate can be extracted from rice bran oil using various techniques. One common method involves a multi-step process: initial extraction with solvents like hexane or chloroform:methanol, followed by purification using preparative scale HPLC or other chromatographic methods. [, , ]

Q7: What analytical techniques are used to quantify and characterize sitosteryl ferulate?

A7: Various analytical methods are employed to analyze sitosteryl ferulate, including:

  • HPLC: This is a primary method for both separation and quantification of sitosteryl ferulate in rice bran oil and other matrices. [, , , , , ]
  • GC-MS: This technique is particularly useful for the identification and structural confirmation of sitosteryl ferulate, often after derivatization into trimethylsilyl ethers. [, ]
  • TLC: While less common for quantification, TLC, including reversed-phase TLC, can be used for separation and preliminary analysis of sitosteryl ferulate in mixtures. [, ]
  • UV Spectroscopy: This method allows for the quick detection of ferulates based on their characteristic absorption maxima, but it may not be specific enough for complex samples. [, ]

Q8: What are the potential applications of sitosteryl ferulate?

A8: Sitosteryl ferulate, due to its reported bioactivities, holds potential for applications in various fields:

  • Functional Foods and Nutraceuticals: Its antioxidant and anti-inflammatory properties make it a candidate for incorporation into functional foods and dietary supplements. [, , , , ]
  • Cosmetics: Sitosteryl ferulate's potential benefits for skin health, including antioxidant and tyrosinase-stimulating activities, suggest its possible use in cosmetic formulations. []
  • Pharmaceuticals: While further research is needed, the anti-inflammatory and potential anti-cancer effects of sitosteryl ferulate warrant further investigation for pharmaceutical development. [, , , ]

Q9: What is known about the safety and toxicity of sitosteryl ferulate?

A9: While generally recognized as safe (GRAS) when consumed as part of a balanced diet, specific toxicological studies on sitosteryl ferulate are limited. [, ] Further research is needed to fully elucidate its safety profile, particularly at higher doses potentially used in supplement or pharmaceutical applications.

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